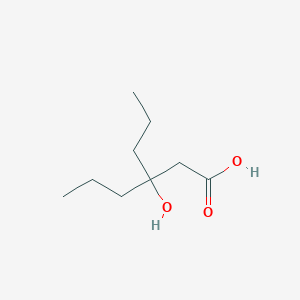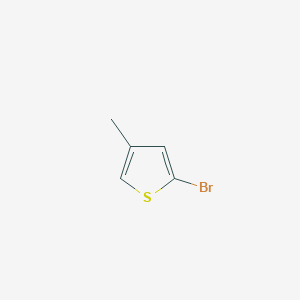
2-Bromo-4-methylthiophene
Descripción general
Descripción
2-Bromo-4-methylthiophene is a brominated thiophene derivative, a class of compounds that are of interest due to their potential applications in various fields, including materials science and organic electronics. Thiophene derivatives are known for their aromaticity and electronic properties, which make them suitable for use in the synthesis of complex organic molecules and polymers .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, 2-bromo-3-methylthiophene can be synthesized using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials. The reaction conditions, such as reaction time and temperature, are critical for optimizing the yield and purity of the product. A reaction time of 8.5 hours at 40°C can result in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) . Additionally, the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene involves a fourfold Negishi ferrocenylation of tetrabromothiophene, highlighting the versatility of thiophene derivatives in complex syntheses .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is a key factor in their chemical behavior and applications. For 2-methylthiophene, gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure. Important structural parameters such as bond lengths and angles have been measured, providing insight into the geometry of the molecule . These structural details are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Thiophene derivatives undergo various substitution reactions that can significantly alter their properties. For example, 4-methyldibenzothiophene can undergo reactions such as succinoylation, acetylation, and nitration to yield 2-substituted products. Bromination of this compound results in the formation of 3-bromo-4-methyldibenzothiophene, demonstrating the reactivity of the thiophene ring towards electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and characterization of 3,4-dimethyl-dithieno[2,3-b:3',2'-d]thiophene-7,7-dioxide, starting from 3-bromo-4-methylthiophene, reveal the compound's optical properties such as absorption and photoluminescence. These properties are important for potential applications in optoelectronic devices . Additionally, the electrochemical properties of thiophene derivatives, such as the electron-transfer properties of supercrowded 2,3,4,5-tetraferrocenylthiophene, are of interest for their use in electronic materials .
Aplicaciones Científicas De Investigación
Organic Material Synthesis
2-Bromo-4-methylthiophene is used in the synthesis of electro- and photoactive organic materials. A study by Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes, which is useful for the preparation of functional organic electronic materials.
Photochromic Compounds
Liu, Yang, and Yu (2008) synthesized a novel photochromic compound using 2-methylthiophene, which was treated with liquid bromine to form 3,5-dibromo-2-methylthiophene. This compound, known as 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene (DT-1), displays photochromic behavior and has potential applications in optoelectronics.
Synthesis of Dithienylethene Derivatives
Sotgiu et al. (2003) described the synthesis of 3,4-dimethyl-dithieno[2,3-b:3′,2′-d]thiophene-7,7-dioxide, starting from commercial 3-bromo-4-methylthiophene (Sotgiu et al., 2003). The study explored the absorption and photoluminescence properties of the compound, emphasizing its potential in electronic applications.
Bromination Reactions and Characterization
Zhao Li-juan (2011) conducted a study on the synthesis and characterization of 3-methylthiophene bromides, including 2-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene, highlighting their potential in various chemical reactions and analyses (Zhao Li-juan, 2011).
Photostabilizers for Poly(vinyl chloride)
Balakit et al. (2015) synthesized new thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, which demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC) films (Balakit et al., 2015).
Substituent Effects on Bromothiophene Derivatives
Tong et al. (2010) investigated the electronic structure and substituent effects in 2-bromo-5-methylthiophene, among other derivatives, using photoelectron spectroscopy and theoretical methods. This study is significant for understanding the reactivities of these compounds (Tong et al., 2010).
Safety And Hazards
Direcciones Futuras
Thiophene-based compounds, including 2-Bromo-4-methylthiophene, have been gaining attention due to their exceptional optical and conductive properties . They hold potential for various applications in material science, including the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Future research may focus on developing novel strategies for the synthesis and modification of these compounds to enhance their properties and expand their applications .
Propiedades
IUPAC Name |
2-bromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCPSNAAWLHQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550362 | |
| Record name | 2-Bromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylthiophene | |
CAS RN |
53119-60-1 | |
| Record name | 2-Bromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



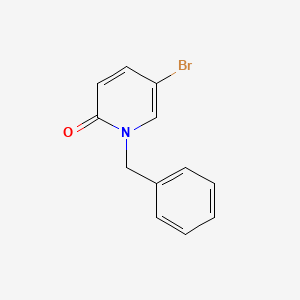

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
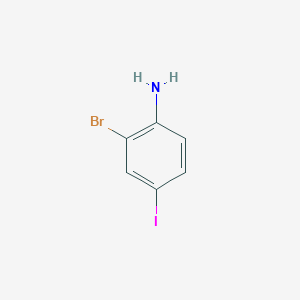
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
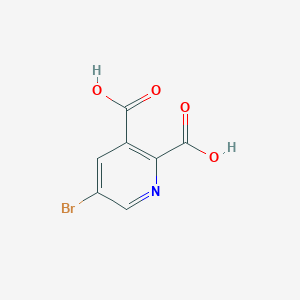
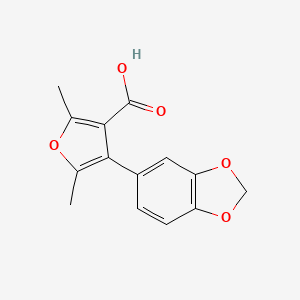
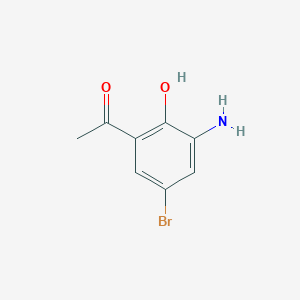
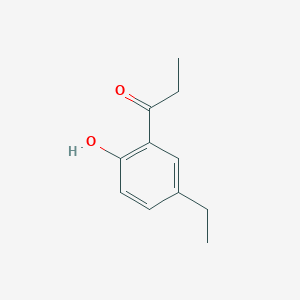
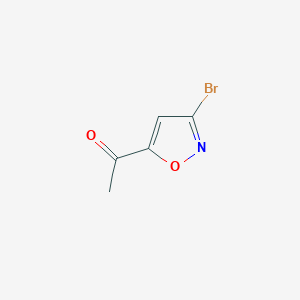

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)
